molecular formula C12H16O3 B8743377 4-[(4-Methoxyphenyl)methoxy]butan-2-one CAS No. 85846-38-4

4-[(4-Methoxyphenyl)methoxy]butan-2-one

Cat. No. B8743377
CAS RN: 85846-38-4
M. Wt: 208.25 g/mol
InChI Key: MEIDTSGCTOCPLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04379166

Procedure details

Combine 4-methoxybenzyl alcohol (13.8 g, 0.10 mole) with methyl vinyl ketone (8.4 g, 0.12 mole), treat with 5 drops of concentrated sulfuric acid, and stir 1 hour. Dilute with ethyl ether, wash with 1.0 N sodium bicarbonate solution, dry the organic phase over anhydrous sodium sulfate and evaporate in vacuo to obtain the title compound, m.p. 48-9° C.
Quantity
13.8 g
Type
reactant
Reaction Step One
Name
methyl vinyl ketone
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][OH:8])=[CH:5][CH:4]=1.[CH:11]([C:13]([CH3:15])=[O:14])=[CH2:12]>S(=O)(=O)(O)O.C(OCC)C>[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH2:7][O:8][CH2:12][CH2:11][C:13](=[O:14])[CH3:15])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
13.8 g
Type
reactant
Smiles
COC1=CC=C(CO)C=C1
Name
methyl vinyl ketone
Quantity
8.4 g
Type
reactant
Smiles
C(=C)C(=O)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
stir 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
wash with 1.0 N sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry the organic phase over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporate in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=CC=C(COCCC(C)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.